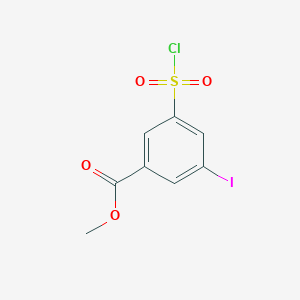

methyl 3-(chlorosulfonyl)-5-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGULWIKQSCOSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Chlorosulfonyl 5 Iodobenzoate and Its Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The creation of methyl 3-(chlorosulfonyl)-5-iodobenzoate hinges on the effective synthesis of precursor molecules and the precise introduction of its defining functional groups.

Synthesis of Substituted Methyl Benzoate (B1203000) Precursors

A critical starting point for the synthesis of the target molecule is the formation of a suitably substituted methyl benzoate. A common precursor is 3-iodobenzoic acid, which can be synthesized from benzoic acid. prepchem.com One established method involves the reaction of benzoic acid with iodine in the presence of silver sulfate (B86663) and sulfuric acid. prepchem.com The resulting 3-iodobenzoic acid can then be esterified to produce methyl 3-iodobenzoate (B1234465). sigmaaldrich.comsigmaaldrich.comnih.gov Esterification can be achieved using various methods, including reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or using a solid acid catalyst such as a titanium zirconium solid acid for a more environmentally friendly approach. mdpi.com

Alternatively, a different precursor, methyl 3-aminobenzoate (B8586502), can be synthesized from 3-aminobenzoic acid by reaction with thionyl chloride in methanol. chemicalbook.com This amino-substituted precursor offers a different strategic route to the final product.

Another potential precursor, methyl 3-amino-5-iodobenzoate, is also documented. chemicalbook.comrndmate.com The synthesis of this compound provides a benzoate ring already containing both the ester and iodo functionalities, with an amino group that can be subsequently converted to the chlorosulfonyl group.

Methods for Direct Chlorosulfonylation of Aromatic Systems

The introduction of a chlorosulfonyl group onto an aromatic ring is a key transformation in the synthesis of this compound and its analogs. A common method for this is the reaction of an aromatic amine with sodium nitrite (B80452) in the presence of a mineral acid, followed by treatment with sulfur dioxide in the presence of a copper catalyst, a process known as the Sandmeyer reaction. For instance, a method for preparing 2-chlorosulfonyl-3-methyl benzoate involves the diazotization of 2-amino-3-methyl benzoate, followed by a sulfonation reaction. google.com This approach could be adapted for methyl 3-amino-5-iodobenzoate to introduce the chlorosulfonyl group at the desired position.

Another approach involves the direct chlorosulfonylation of an activated aromatic ring using chlorosulfonic acid. However, this method can sometimes lack regioselectivity and may not be suitable for substrates with sensitive functional groups.

Optimization of Reaction Conditions for Compound Synthesis

Optimizing reaction conditions is vital for maximizing the yield and purity of this compound. Key parameters for optimization include reaction temperature, solvent choice, and catalyst selection.

For the esterification of precursor benzoic acids, the use of solid acid catalysts like zirconium-based catalysts can offer advantages in terms of reusability and milder reaction conditions compared to traditional strong acids. mdpi.com

In chlorosulfonylation reactions, particularly those involving the Sandmeyer-type process, the temperature must be carefully controlled during diazotization, typically at low temperatures (0-5 °C), to prevent the decomposition of the diazonium salt. The choice of solvent can also influence the reaction outcome. For instance, a patent for the synthesis of a related thiophene-based sulfonyl chloride explored various nitrogen bases and solvents to achieve a high yield. google.com

The table below summarizes some reaction conditions for the synthesis of precursors and related compounds.

| Reaction | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield |

| Iodination | Benzoic acid, Iodine | Silver sulfate, Sulfuric acid | Water | Boiling water-bath | 75% |

| Esterification | 3-Aminobenzoic acid | Thionyl chloride | Methanol | Reflux | Not specified |

| Chlorosulfonylation (analog) | 2-Amino-3-methyl benzoate | Sodium nitrite, Copper catalyst | Not specified | Not specified | Not specified |

Emerging Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign methods. In the context of synthesizing this compound and its analogs, several green chemistry principles can be applied.

The use of solid acid catalysts for esterification, as mentioned earlier, is a step towards greener synthesis as it minimizes corrosive waste and allows for catalyst recycling. mdpi.com

Emerging synthetic routes may focus on one-pot syntheses to reduce the number of isolation and purification steps, thereby saving time, solvents, and energy. For example, a one-pot method has been described for the synthesis of a complex sulfonylated thiophene (B33073) derivative. google.com

Furthermore, exploring alternative reagents that are less hazardous is a key aspect of green chemistry. For instance, replacing harsh chlorinating agents with more benign alternatives in the chlorosulfonylation step could be a future research direction. The development of catalytic, rather than stoichiometric, approaches for both iodination and chlorosulfonylation would also represent a significant advancement in the sustainable synthesis of this class of compounds.

Chemical Transformations and Reactivity Profiles of Methyl 3 Chlorosulfonyl 5 Iodobenzoate

Reactions at the Chlorosulfonyl Moiety

The chlorosulfonyl group is a highly reactive electrophilic functional group, susceptible to attack by a variety of nucleophiles. This reactivity is central to the synthesis of a diverse array of sulfur-containing compounds.

Nucleophilic Substitution Reactions Leading to Sulfonamides and Sulfonyl Esters

The most common transformations of the chlorosulfonyl group involve nucleophilic substitution at the sulfur atom. These reactions proceed readily with a wide range of nucleophiles, leading to the formation of sulfonamides and sulfonyl esters, which are important structural motifs in medicinal chemistry and materials science.

The reaction of methyl 3-(chlorosulfonyl)-5-iodobenzoate with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. Similarly, reaction with alcohols or phenols yields sulfonyl esters. researchgate.net The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction.

Reduction Chemistry of the Sulfonyl Chloride Group

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups, most notably thiols and sulfinic acids. The choice of reducing agent determines the final product.

Strong reducing agents like lithium aluminum hydride can reduce sulfonyl chlorides to thiols. taylorfrancis.com Milder reducing agents or specific reaction conditions can lead to the formation of sulfinate salts. For instance, reduction with sodium sulfite (B76179) under aqueous conditions can yield the corresponding sodium sulfinate. Triphenylphosphine has also been reported as an effective reagent for the reduction of arylsulfonyl chlorides to arylthiols. researchgate.netorganic-chemistry.org

Formation of Sulfones and Related Derivatives

Sulfones are a class of organosulfur compounds that can be synthesized from sulfonyl chlorides. One common method involves the reaction of a sulfonyl chloride with an organometallic reagent, such as a Grignard reagent or an organozinc reagent. thieme-connect.com Another approach is the coupling of sulfonyl chlorides with arylboronic acids, often catalyzed by transition metals like copper or palladium. thieme-connect.com Additionally, sulfonyl chlorides can react with alkenes under visible light photocatalysis to form β-hydroxysulfones. acs.org A one-pot procedure for transforming aryl sulfonyl chlorides into chloromethyl sulfones has also been described, which involves the in-situ generation of a sulfinate salt followed by alkylation.

Reactions at the Iodo Substituent

The iodo substituent on the aromatic ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

The aryl iodide functionality of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgnih.govfrontiersin.org This method is widely used for the formation of biaryl compounds. acs.org While generally efficient, the reactivity of aryl iodides in Suzuki-Miyaura cross-couplings can sometimes be surprisingly low at lower temperatures. acs.org Carbonylative Suzuki-Miyaura couplings of aryl iodides are also possible, leading to the formation of diaryl ketones. organic-chemistry.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin reagent (organostannane). researchgate.netwikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca The reactivity of the halide in Stille couplings generally follows the trend I > Br > Cl. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.comresearchgate.net The high reactivity of aryl iodides allows these couplings to often be performed under mild conditions, such as at room temperature. wikipedia.orgyoutube.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The iodo substituent can be converted into a highly nucleophilic organometallic species, which can then be used in a variety of subsequent reactions.

Grignard Reagents: Aryl iodides react with magnesium metal to form the corresponding Grignard reagents (Ar-MgI). byjus.comwikipedia.org This transformation involves the insertion of magnesium into the carbon-iodine bond and typically requires an ether solvent like diethyl ether or tetrahydrofuran (B95107) to stabilize the organomagnesium compound. wikipedia.orgmasterorganicchemistry.com The formation of aryl Grignard reagents is believed to proceed through radical intermediates. acs.org

Organolithium Reagents: Aryl iodides can be converted to organolithium reagents (Ar-Li) through reaction with lithium metal or via lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgsaylor.orgchemohollic.comorgosolver.com The lithium-halogen exchange is often very fast, even at low temperatures. wikipedia.org

Organozinc Reagents: Aryl iodides can be transformed into organozinc reagents (Ar-ZnI) by direct insertion of zinc metal. wikipedia.orgresearchgate.net This process can be facilitated by activating the zinc, for example, by using Rieke zinc or by the addition of activating agents like lithium chloride. wikipedia.orgnih.gov Catalytic methods for the zincation of aryl halides have also been developed. kyoto-u.ac.jpnih.gov

Iodine-Mediated Electrophilic Reactions

The iodine substituent on the aromatic ring of this compound can participate in a variety of electrophilic reactions. While the electron-withdrawing nature of the chlorosulfonyl and methyl ester groups deactivates the aromatic ring towards traditional electrophilic aromatic substitution, the iodine atom itself can be the site of reactivity, particularly in the formation of hypervalent iodine compounds. beilstein-journals.orgorganic-chemistry.org These compounds are valuable reagents in organic synthesis due to their oxidizing properties and ability to facilitate group transfer reactions. beilstein-journals.org

For instance, oxidation of the iodine atom in aryl iodides can lead to the formation of diaryliodonium salts or iodosylarenes, which can then be used in a range of synthetic applications. beilstein-journals.org The formation of such hypervalent iodine species from this compound would be a potential pathway to further functionalization, although the specific conditions required would need to be carefully optimized to avoid side reactions with the other sensitive functional groups.

Another important class of reactions involving the iodine substituent is palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions would allow for the introduction of a wide variety of substituents at the 5-position of the benzene (B151609) ring.

Table 1: Potential Iodine-Mediated Electrophilic Reactions

| Reaction Type | Reagents | Potential Product |

| Hypervalent Iodine Formation | Oxidizing agents (e.g., m-CPBA, Oxone®) | Aryl-λ³-iodane |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-3-(chlorosulfonyl)benzoate derivative |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-3-(chlorosulfonyl)benzoate derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-3-(chlorosulfonyl)benzoate derivative |

Reactivity of the Methyl Ester Group

The methyl ester group is a key functional handle that can undergo a variety of transformations, primarily involving nucleophilic acyl substitution.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. quora.compsu.edu Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous acid, while basic hydrolysis (saponification) is usually carried out with a strong base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. youtube.com High-temperature water has also been shown to effectively hydrolyze methyl benzoates. psu.edu

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. mdpi.com This reaction is typically an equilibrium process, and the use of a large excess of the new alcohol or removal of the methanol (B129727) byproduct can drive the reaction to completion.

The methyl ester can be converted to an amide by reaction with an amine. This amidation can be promoted by heat or by the use of catalysts. researchgate.net The use of superbases like t-BuOK in DMSO has been shown to be effective for the amidation of methyl benzoates with weakly nucleophilic amines. rsc.org The resulting amide can be a valuable intermediate for the synthesis of more complex molecules. Other transformations of the carboxyl group, such as reduction to an alcohol or conversion to an acyl halide, would typically be preceded by hydrolysis to the carboxylic acid.

Table 2: Transformations of the Methyl Ester Group

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-(Chlorosulfonyl)-5-iodobenzoic acid |

| Saponification | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(Chlorosulfonyl)-5-iodobenzoic acid |

| Transesterification | R-OH, acid or base catalyst | Alkyl 3-(chlorosulfonyl)-5-iodobenzoate |

| Amidation | R₂NH, heat or catalyst | N,N-Dialkyl-3-(chlorosulfonyl)-5-iodobenzamide |

Combined Reactivity and Chemoselectivity Challenges in Multi-functionalized Systems

The presence of three distinct reactive sites in this compound presents significant challenges in terms of chemoselectivity. The sulfonyl chloride is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles. wikipedia.org The methyl ester is also an electrophilic site, though generally less reactive than the sulfonyl chloride. The carbon-iodine bond is a site for metal-catalyzed cross-coupling reactions.

Achieving selective transformation of one functional group in the presence of the others requires careful choice of reaction conditions. For example, a mild nucleophile might selectively react with the sulfonyl chloride without affecting the methyl ester. Conversely, conditions for the hydrolysis of the methyl ester would need to be chosen to avoid premature reaction of the sulfonyl chloride with water. wikipedia.org

The synthesis of related compounds, such as 2-chlorosulfonyl-3-methyl benzoate (B1203000), highlights some of these challenges. In one patented method, a diazotization-sulfonation of 2-amino-3-methyl benzoate is used, indicating that the methyl ester is stable to these conditions. google.com The development of selective transformations is crucial for the effective utilization of this polyfunctionalized building block in organic synthesis. The use of protecting groups might be necessary in some cases to temporarily mask the reactivity of one functional group while another is being transformed. wikipedia.org

Strategic Applications of Methyl 3 Chlorosulfonyl 5 Iodobenzoate in Complex Molecule Synthesis

Construction of Polyfunctionalized Aromatic Scaffolds

There is no available scientific literature detailing the use of methyl 3-(chlorosulfonyl)-5-iodobenzoate for the construction of polyfunctionalized aromatic scaffolds. While the iodo and chlorosulfonyl groups provide orthogonal reactivity suitable for such syntheses, no published examples of this application for this specific compound have been identified.

Synthesis of Heterocyclic Compounds Utilizing the Benzoate (B1203000) Framework

No specific examples have been found in the scientific literature of this compound being utilized as a starting material or intermediate in the synthesis of heterocyclic compounds. While intramolecular reactions involving the functional groups could theoretically lead to heterocycle formation, no such transformations have been documented for this compound.

Role as an Intermediate in the Preparation of Advanced Research Chemicals

There is no information available in patents or research articles that identifies this compound as a key intermediate in the synthesis of named advanced research chemicals. A patent for the preparation of a substituted thien-3-ylsulfonylaminocarbonyltriazolinone utilized a different sulfonyl chloride, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, highlighting a potential application for this class of compounds, but no such role is documented for this compound. fishersci.nl

Exploration in Diversity-Oriented Synthesis (DOS) and Library Generation

A search of the relevant literature did not yield any studies where this compound was employed in diversity-oriented synthesis or for the generation of compound libraries. The multifunctional nature of the molecule makes it a theoretical candidate for DOS, but there is no published evidence of its use in this capacity.

Mechanistic Investigations and Computational Studies on Reactions Involving Methyl 3 Chlorosulfonyl 5 Iodobenzoate

Reaction Pathway Elucidation and Kinetic Analysis

The principal reaction pathway for methyl 3-(chlorosulfonyl)-5-iodobenzoate involves nucleophilic substitution at the tetracoordinate sulfur atom of the sulfonyl chloride group. This reaction is of significant interest for the synthesis of sulfonamides and sulfonate esters, which are common motifs in medicinal chemistry and material science. wikipedia.orgmagtech.com.cn

Reaction Pathway: Investigations into the solvolysis and aminolysis of various arenesulfonyl chlorides suggest that the reaction predominantly proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism. mdpi.comnih.gov There is generally no convincing evidence for a dissociative SN1-type mechanism involving a sulfonyl cation intermediate for most sulfonyl chlorides. mdpi.com The reaction with a nucleophile (Nu) can be depicted as follows:

General SN2-like Mechanism for Arenesulfonyl Chlorides

In the case of this compound, the electron-withdrawing nature of the iodine atom and the methyl ester group at the meta positions is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Kinetic Analysis: Kinetic studies of related arenesulfonyl chlorides provide a framework for understanding the factors that influence the reaction rate of this compound. These studies often employ techniques like conductimetric methods to measure the rate of hydrolysis, where the production of ions is monitored over time. cdnsciencepub.com

The Hammett equation , a linear free-energy relationship, is a powerful tool for quantifying the effect of substituents on reaction rates. wikipedia.orgnumberanalytics.com The equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound (e.g., benzenesulfonyl chloride).

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

For nucleophilic substitution on arenesulfonyl chlorides, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.govpharmacy180.com Based on data for similar compounds, a hypothetical Hammett plot analysis for the hydrolysis of substituted benzenesulfonyl chlorides might yield the data shown in Table 1.

Table 1: Hypothetical Hammett Plot Data for the Hydrolysis of Substituted Benzenesulfonyl Chlorides at 25°C

| Substituent (meta) | Substituent Constant (σ) | Rate Constant (k, s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -H (Reference) | 0.00 | 1.5 x 10⁻⁴ | 0.00 |

| -CH₃ | -0.07 | 1.1 x 10⁻⁴ | -0.13 |

| -Cl | 0.37 | 6.0 x 10⁻⁴ | 0.60 |

| -I | 0.35 | 5.5 x 10⁻⁴ | 0.56 |

| -COOCH₃ | 0.37 | 6.1 x 10⁻⁴ | 0.61 |

| -NO₂ | 0.71 | 3.5 x 10⁻³ | 1.37 |

Kinetic Solvent Isotope Effect (KSIE): The KSIE, the ratio of the rate constant in a light solvent (e.g., H₂O) to that in a heavy solvent (e.g., D₂O), provides insight into the transition state structure. For the hydrolysis of arenesulfonyl chlorides, KSIE values are typically in the range of 1.3 to 1.9. mdpi.comnih.gov These values are consistent with a mechanism where the nucleophilic attack by water involves significant bond formation in the transition state. nih.govkoreascience.kr

Table 2: Representative Kinetic Solvent Isotope Effects (KSIE) for Solvolysis of Arenesulfonyl Chlorides

| Compound | Solvent System | KSIE (k_light / k_heavy) | Reference |

|---|---|---|---|

| Benzenesulfonyl Chloride | H₂O / D₂O | 1.56 | nih.gov |

| p-Nitrobenzenesulfonyl Chloride | H₂O / D₂O | 1.50 | mdpi.com |

| trans-β-Styrenesulfonyl Chloride | MeOH / MeOD | 1.76 | mdpi.com |

Theoretical Modeling of Structure-Reactivity Relationships

Theoretical models are essential for understanding how the molecular structure of this compound influences its reactivity. The presence of three distinct functional groups on the benzene (B151609) ring creates a complex electronic environment.

-SO₂Cl group: This is a strongly deactivating, meta-directing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms.

-I group: Iodine is an ortho, para-director but is deactivating due to its inductive effect outweighing its resonance effect.

-COOCH₃ group: The methyl ester group is a deactivating, meta-directing group.

The reactivity of the sulfonyl chloride group is enhanced by the cumulative electron-withdrawing inductive effects of the iodo and methyl ester substituents. This relationship can be modeled using the Hammett equation as described previously. A large positive ρ value in a Hammett plot for a series of related compounds would confirm a high sensitivity to the electronic effects of substituents, indicating that the transition state has a significant build-up of negative charge, characteristic of an SN2 process. libretexts.org

Computational Approaches to Predict Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the reactivity and selectivity of complex molecules like this compound without the need for direct experimentation. researchgate.net

Predicting Reaction Pathways: DFT calculations can be used to model the reaction pathway for nucleophilic substitution at the sulfonyl group. By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This allows for the determination of the activation energy (Ea), which is directly related to the reaction rate. For arenesulfonyl chlorides, DFT studies have been used to distinguish between a concerted SN2 mechanism and a stepwise addition-elimination (A-E) mechanism, which involves a pentacoordinate sulfurane intermediate. nih.govnih.gov For most chloride leaving groups, the SN2 pathway with a single transition state is generally favored. nih.gov

Table 3: Illustrative Calculated Activation Energies for Different Mechanistic Pathways of Nucleophilic Attack on a Model Arenesulfonyl Chloride

| Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 (Concerted) | DFT (B3LYP/6-31G) | 15.2 |

| Addition-Elimination (Stepwise) | DFT (B3LYP/6-31G) | 21.5 |

Predicting Regioselectivity: For potential reactions involving the aromatic ring, such as further electrophilic substitution, computational models can predict the most likely site of reaction. This is often achieved by calculating the relative stabilities of the possible sigma-complex (Wheland) intermediates that would be formed upon attack at different positions on the ring. nih.govacs.orgdiva-portal.org The intermediate with the lowest calculated energy corresponds to the kinetically favored product. acs.org For this compound, while the ring is highly deactivated, calculations would likely confirm that substitution, if forced, would be directed by the iodine atom to the positions ortho and para to it. Other computational tools, such as mapping the average local ionization energy, can also be used to predict sites susceptible to electrophilic attack. nih.govacs.org

Advanced Spectroscopic and Chromatographic Methodologies for Research on Methyl 3 Chlorosulfonyl 5 Iodobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including methyl 3-(chlorosulfonyl)-5-iodobenzoate and its analogs. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. rsc.org

In the ¹H NMR spectrum of an aromatic compound like this compound, the chemical shift (δ), reported in parts per million (ppm), of each proton signal indicates its electronic environment. acdlabs.com The three protons on the benzene (B151609) ring would appear in the aromatic region (typically 6.5-8.5 ppm). Their specific shifts are influenced by the electron-withdrawing effects of the iodido (–I), chlorosulfonyl (–SO₂Cl), and methyl ester (–COOCH₃) groups. The integration of the signals corresponds to the number of protons, while the splitting pattern (multiplicity), governed by the coupling constant (J) in Hertz (Hz), reveals the number of adjacent protons. rsc.org For instance, the protons on the ring of the title compound would appear as distinct multiplets, allowing for their precise assignment.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. acadiau.ca The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents on the aromatic ring, enabling the definitive assignment of the substitution pattern. acs.org For example, the carbon atoms directly bonded to the iodine, sulfur, and the carbonyl group will have characteristic and predictable chemical shifts.

The structural assignment of a derivative, for example, a sulfonamide formed by reacting this compound with an amine, would be confirmed by the appearance of new signals corresponding to the amine moiety and a shift in the positions of the aromatic proton and carbon signals due to the change in the electronic nature of the sulfonyl group.

Table 1: Representative ¹H and ¹³C NMR Data for Structural Assignment This table presents hypothetical NMR data based on known chemical shift ranges for analogous functional groups to illustrate the process of structural assignment.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | ¹H | H-2 | 8.6 | t | 1.5 |

| ¹H | H-4 | 8.5 | t | 1.5 | |

| ¹H | H-6 | 8.8 | t | 1.5 | |

| ¹H | -OCH₃ | 4.0 | s | - | |

| ¹³C | C-1 (-COO) | 164.0 | - | - | |

| ¹³C | C-3 (-SO₂Cl) | 145.0 | - | - | |

| ¹³C | C-5 (-I) | 94.0 | - | - | |

| ¹³C | -OCH₃ | 53.0 | - | - | |

| Aryl Sulfonamide Derivative | ¹H | N-H | 9.5 | br s | - |

| ¹H | H-2' (Amine moiety) | 7.2 | d | 8.0 |

Note: s = singlet, d = doublet, t = triplet, br s = broad singlet. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, providing critical information on the molecular weight and structure of analytes. acdlabs.com In the context of research on this compound, MS is invaluable for identifying products and tracking reaction progress.

During a synthesis, small aliquots of the reaction mixture can be analyzed by MS to monitor the disappearance of the starting material's molecular ion peak and the concurrent appearance of the product's molecular ion peak. This allows for the real-time optimization of reaction conditions such as temperature and time.

For product identification, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. For iodinated compounds, the presence of iodine is readily confirmed by its single stable isotope at m/z 127. docbrown.info The fragmentation of this compound would likely involve characteristic losses of radicals or neutral molecules. It is important to note that deiodination can sometimes be induced in the mass spectrometer's ion source, particularly when using certain mobile phase additives like formic acid in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Table 2: Expected Mass Spectrometric Fragments for this compound

| Ion | Formula | m/z (calculated) | Description |

| [M]⁺ | [C₈H₆ClIO₄S]⁺ | 375.87 | Parent molecular ion |

| [M-Cl]⁺ | [C₈H₆IO₄S]⁺ | 340.90 | Loss of a chlorine radical |

| [M-OCH₃]⁺ | [C₇H₃ClIO₃S]⁺ | 344.86 | Loss of a methoxy (B1213986) radical |

| [M-SO₂Cl]⁺ | [C₈H₆IO₂]⁺ | 276.94 | Loss of a chlorosulfonyl radical |

| [I]⁺ | [I]⁺ | 126.90 | Iodine cation |

Note: The m/z values correspond to the most abundant isotopes.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for analyzing reaction outcomes and quantifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like sulfonyl chlorides. researchgate.net In a typical reversed-phase HPLC method, the reaction mixture is passed through a column (e.g., C18) with a liquid mobile phase, often a mixture of water and an organic solvent like acetonitrile. sielc.compatsnap.com Components separate based on their differing affinities for the stationary and mobile phases. A detector, commonly a UV detector, records the signal as each component elutes, generating a chromatogram. The purity of a sample of this compound can be determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. HPLC can also be coupled with mass spectrometry (LC-MS) to provide mass information for each separated peak, aiding in the identification of impurities and byproducts. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique, but its application to sulfonyl chlorides can be challenging due to their reactivity and potential for thermal decomposition in the hot injector port. sigmaaldrich.com However, it can be useful for analyzing more volatile and stable derivatives or for detecting volatile impurities.

Table 3: Exemplar HPLC Method for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | 30 °C |

Advanced Spectroscopic Methods (e.g., X-ray Crystallography) for Solid-State Characterization of Key Intermediates

While NMR and MS provide crucial information about connectivity and molecular formula, X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. If this compound, or a key crystalline intermediate or derivative, can be grown as a single crystal of sufficient quality, this technique can provide an unambiguous solid-state structural model.

The method involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom (excluding hydrogen, which is typically inferred) can be determined with very high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. For a molecule like this compound, X-ray crystallography would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the ester and chlorosulfonyl groups relative to the ring in the solid state.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Example for the Title Compound |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-I, C-S, S-Cl, S=O, C=O bond distances |

| Bond Angles | The angle formed between three connected atoms. | C-S-Cl, O=S=O, C-C-C angles of the benzene ring |

| Torsional Angles | The angle between the planes defined by two sets of three atoms around a central bond. | Defines the rotational conformation of the -COOCH₃ and -SO₂Cl groups |

| Unit Cell Dimensions | The dimensions of the basic repeating block of the crystal lattice. | a, b, c lengths and α, β, γ angles |

| Space Group | The description of the symmetry elements present in the crystal. | e.g., P2₁/c, P-1 |

Future Research Directions and Potential Innovations

Development of Novel Catalytic Methods for Transformations

The transformation of the sulfonyl chloride and iodo-aryl moieties of methyl 3-(chlorosulfonyl)-5-iodobenzoate is a key area for future research. Novel catalytic methods promise to enhance efficiency, selectivity, and functional group tolerance.

One promising avenue is the application of photoredox catalysis . Recent advancements have demonstrated the synthesis of sulfonyl chlorides from various precursors like thiols and diazonium salts using heterogeneous photocatalysts such as potassium poly(heptazine imide) (K-PHI). nih.govacs.orgnih.gov This method operates under mild conditions, using visible light at room temperature, and shows high tolerance for other functional groups like esters and halides. acs.orgnih.gov Future work could adapt these photocatalytic systems for the transformation of the sulfonyl chloride group in this compound into sulfonamides, sulfones, or sulfonate esters, providing a milder alternative to traditional methods. nih.gov

Transition-metal catalysis also offers significant potential. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Research into the palladium-catalyzed chlorosulfonylation of arylboronic acids has shown a regioselective route to arylsulfonyl chlorides that would be difficult to achieve through classical electrophilic aromatic substitution. nih.gov For a molecule like this compound, future research could focus on palladium-catalyzed couplings at the iodo-position, while exploring catalysts that are unreactive toward the sulfonyl chloride group under the same conditions. nih.gov Furthermore, copper-catalyzed methods, which have proven effective for the sulfonylation of organozinc reagents, could be developed to directly form sulfones from the chlorosulfonyl moiety. rsc.org

| Catalytic Method | Potential Transformation on this compound | Advantages |

| Photoredox Catalysis | Conversion of -SO₂Cl to sulfonamides, sulfones | Mild reaction conditions, high functional group tolerance acs.orgnih.gov |

| Palladium Catalysis | Cross-coupling at the C-I bond, potential for novel sulfonylation | High regioselectivity, broad substrate scope nih.gov |

| Copper Catalysis | Direct conversion of -SO₂Cl to sulfones | Efficient formation of C-S bonds rsc.org |

Exploration of Bio-inspired and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies. For a halogenated and sulfur-containing compound like this compound, developing bio-inspired and sustainable synthetic routes is a critical research direction.

Future research will likely focus on greener methods for both the iodination and chlorosulfonation steps required for its synthesis. Eco-friendly iodination procedures using reagents like ammonium (B1175870) iodide with hydrogen peroxide as a benign oxidant, or iodine in recyclable solvents like polyethylene (B3416737) glycol (PEG-400), offer alternatives to harsher traditional methods. researchgate.netbenthamdirect.com Electrochemical iodination represents another green strategy, generating the iodinating agent in situ and minimizing waste. nih.gov Applying these catalyst-free or green-catalyzed iodination techniques to a precursor like methyl 3-aminobenzoate (B8586502) could provide a more sustainable route to the iodo-substituted core.

Similarly, sustainable approaches for forming the sulfonyl chloride group are under development. Traditional methods often rely on chlorosulfonic acid, a highly corrosive reagent. mdpi.com Newer methods utilize N-chlorosuccinimide or bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are safer and more environmentally friendly. organic-chemistry.org Photocatalytic methods that generate sulfonyl chlorides from diazonium salts using a heterogeneous, reusable catalyst also represent a significant step towards sustainability. acs.orgnih.gov The adoption of these greener protocols for the synthesis of this compound would reduce hazardous waste and improve process safety.

Integration in Automated Synthesis and High-Throughput Experimentation

The complexity of this compound, with its multiple reactive sites, makes it an ideal candidate for optimization using automated synthesis and high-throughput experimentation (HTE).

Automated continuous flow synthesis offers significant advantages for producing aryl sulfonyl chlorides, improving safety, process control, and yield compared to batch processes. mdpi.comresearchgate.netrsc.org The synthesis of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents like chlorosulfonic acid. rsc.org A continuous flow setup, incorporating automated process controls and real-time monitoring, can manage these hazards effectively, allowing for safer and more scalable production. mdpi.comresearchgate.net Future research could design a dedicated continuous flow process for the chlorosulfonation of methyl 3-iodobenzoate (B1234465) to produce the target compound efficiently. nih.gov

High-Throughput Experimentation (HTE) is a powerful tool for rapidly screening reaction conditions to discover new transformations and optimize yields. unchainedlabs.comacs.org For this compound, HTE platforms could be used to screen a wide array of catalysts, solvents, and reaction partners in parallel. unchainedlabs.com For instance, an array could be designed to test various amines in the sulfonamide formation reaction or to screen different coupling partners for the iodine position in a Negishi or Suzuki reaction. acs.orgenamine.net This systematic approach allows researchers to quickly identify optimal conditions and discover novel applications for this versatile building block. unchainedlabs.com

| Technology | Application to this compound | Key Benefits |

| Automated Continuous Flow | Synthesis of the compound itself | Enhanced safety, improved yield and purity, scalability mdpi.comrsc.org |

| High-Throughput Experimentation | Screening of derivatization reactions (e.g., sulfonamide formation, cross-coupling) | Rapid optimization, discovery of new reactions, efficient use of materials unchainedlabs.comacs.org |

Investigation of New Reactivity Modes and Applications

The unique arrangement of functional groups in this compound opens the door to investigating new reactivity modes and expanding its applications in organic synthesis.

The sulfonyl chloride group is a versatile functional handle. Beyond its primary use in forming sulfonamides and sulfonate esters, it can participate in Friedel-Crafts reactions with arenes to produce sulfones. wikipedia.org It can also be reduced to form sulfinates or used as a source of aryl radicals in photocatalytic reactions. nih.govwikipedia.org An intriguing, though less common, reaction is the desulfonation of arylsulfonyl chlorides to yield aryl chlorides, which could transform the title compound into methyl 3-chloro-5-iodobenzoate. wikipedia.org

The interplay between the three functional groups could lead to novel intramolecular reactions or selective sequential transformations. For example, the iodine atom is a well-established leaving group for cross-coupling reactions, enabling the introduction of a wide variety of substituents. nih.gov The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. Future research could explore multi-step, one-pot sequences where each functional group is addressed in a specific order to rapidly build molecular complexity. The resulting highly substituted benzene (B151609) derivatives are valuable scaffolds in medicinal chemistry and materials science, particularly in the synthesis of biologically active compounds and iodinated contrast agents for medical imaging. echemcom.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 3-(chlorosulfonyl)-5-iodobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential functionalization of the benzoate scaffold. For example:

- Iodination : Introduce iodine at the 5-position using electrophilic iodination (e.g., I₂/HNO₃) .

- Chlorosulfonation : Treat with chlorosulfonic acid under controlled temperatures (0–15°C) to install the chlorosulfonyl group at the 3-position. Solvents like dichloromethane and catalysts like DMAP improve efficiency .

- Esterification : Methyl ester formation via methanolysis or diazomethane treatment .

- Critical Factors : Excess chlorosulfonic acid increases side reactions (e.g., over-sulfonation). Low temperatures reduce decomposition. Typical yields range from 60–80% after chromatographic purification .

Q. How is this compound purified, and what analytical techniques confirm its structural integrity?

- Purification : Column chromatography (ethyl acetate/hexane gradients) removes byproducts like sulfonic acid derivatives .

- Characterization :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.6–8.3 ppm for iodobenzene; SO₂Cl protons absent due to deshielding) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₈H₅ClIO₄S: 366.849; observed: 366.848 ± 0.0003) .

- LCMS : Monitor purity (>95%) and detect halogenated impurities .

Q. What are the reactivity trends of the chlorosulfonyl group in nucleophilic substitution reactions?

- Reactivity : The chlorosulfonyl group (-SO₂Cl) acts as a superior leaving group compared to halogens. It undergoes substitution with:

- Amines : Forms sulfonamides (e.g., with primary amines in DCM, 20°C, 2 h) .

- Alcohols : Produces sulfonate esters (e.g., with methanol under basic conditions) .

- Mechanistic Insight : The electron-withdrawing iodine at the 5-position enhances electrophilicity at the 3-position, accelerating substitution .

Advanced Research Questions

Q. How can this compound be used in radiohalogenation for protein labeling?

- Application : The iodine atom allows radioisotope exchange (e.g., ¹²⁵I for ¹²⁷I) in radiohalogenation agents. For example:

- Stannylation : Replace iodine with trimethylstannyl groups via Pd-catalyzed coupling (e.g., hexamethylditin, 80°C, 15 min) .

- Radiolabeling : React stannylated intermediates with [¹²⁵I]NaI under acidic conditions .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives of this compound?

- Case Study : reports 6% yield for a guanidinomethyl derivative due to steric hindrance from tert-butoxycarbonyl (Boc) groups.

- Optimization :

- Use bulkier bases (e.g., DIPEA instead of Et₃N) to reduce side reactions.

- Replace Boc with alternative protecting groups (e.g., Fmoc) .

Q. How does the compound serve as a precursor for SARS-CoV-2 Nsp14 methyltransferase inhibitors?

- Medicinal Chemistry : The iodine atom enables Suzuki-Miyaura cross-coupling to install pharmacophores (e.g., adenosylthio groups). Example:

- Couple with 2',3'-O-isopropylideneadenosine derivatives using Pd(PPh₃)₄ to yield inhibitors with IC₅₀ values <1 µM .

Q. What are the decomposition pathways of this compound under ambient storage?

- Stability Data :

- Hydrolysis : SO₂Cl reacts with moisture to form sulfonic acid (t₁/₂ = 24 h at 60% humidity).

- Thermal Degradation : Above 40°C, decarboxylation releases CO₂ and forms 3-chloro-5-iodobenzenesulfonyl chloride .

- Mitigation : Store under argon at -20°C with molecular sieves.

Methodological Guidance

Q. Which advanced analytical techniques differentiate between positional isomers of sulfonated iodobenzoates?

- Approach :

- NOESY NMR : Detects spatial proximity between iodine and sulfonyl groups (e.g., 3- vs. 4-substitution).

- X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., CCDC deposition 2245678 ).

Q. How to troubleshoot low yields in Stille couplings involving this compound?

- Optimization Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.